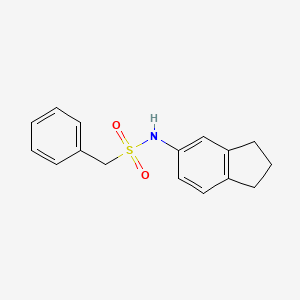

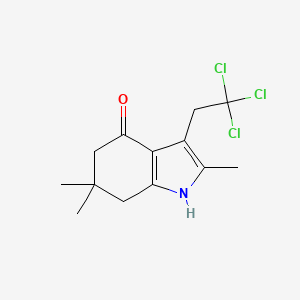

![molecular formula C16H24N2O B5291712 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)

2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as Tapentadol, is a synthetic opioid used as an analgesic for the treatment of moderate to severe pain. It was first approved by the FDA in 2008 and has since gained popularity as an alternative to traditional opioids due to its unique mechanism of action and fewer side effects.

Wirkmechanismus

2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide's dual mechanism of action allows for effective pain relief by targeting both the opioid and noradrenergic pathways. As a mu-opioid receptor agonist, it binds to the opioid receptors in the brain and spinal cord, reducing the transmission of pain signals. As a norepinephrine reuptake inhibitor, it increases the levels of norepinephrine in the brain, which helps to modulate pain perception.

Biochemical and Physiological Effects:

This compound's effects on the body are similar to those of other opioids, including pain relief, sedation, and respiratory depression. However, because of its dual mechanism of action, it has been shown to have fewer side effects than traditional opioids, such as constipation and nausea.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide's unique mechanism of action and fewer side effects make it an attractive option for researchers studying pain management and opioid pharmacology. However, its potency and potential for abuse make it a challenging substance to work with in a laboratory setting.

Zukünftige Richtungen

There are several areas of research that could benefit from further investigation into the properties and potential therapeutic applications of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide. These include:

1. Developing new formulations of this compound that can be delivered through alternative routes, such as transdermal patches or sublingual tablets.

2. Investigating the potential of this compound as a treatment for neuropathic pain, which is often difficult to manage with traditional opioids.

3. Exploring the use of this compound in combination with other pain medications to improve pain relief while reducing the risk of side effects.

4. Studying the long-term effects of this compound use on patients, particularly in terms of tolerance and dependence.

In conclusion, this compound is a unique and promising opioid with a dual mechanism of action and fewer side effects than traditional opioids. Its potential therapeutic applications and properties make it an attractive subject for scientific research, and further investigation into its properties and potential uses is needed to fully understand its potential as a pain management medication.

Synthesemethoden

2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with piperidine, followed by reduction with hydrogen gas over a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been the subject of numerous scientific studies, both in vitro and in vivo, to better understand its mechanism of action and potential therapeutic applications. It has been shown to have a dual mechanism of action, acting as both a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor, which allows for effective pain relief with fewer side effects than traditional opioids.

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-N-(2-piperidin-1-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-14-7-3-4-8-15(14)13-16(19)17-9-12-18-10-5-2-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPFPQURWSIDAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NCCN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199103 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

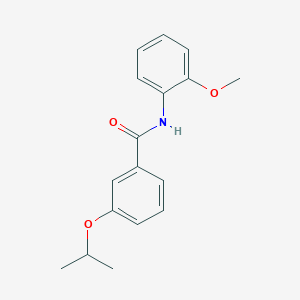

![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)

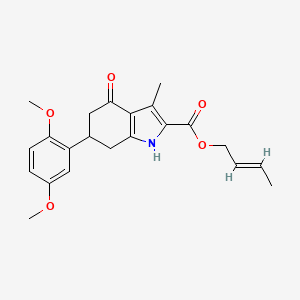

![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)

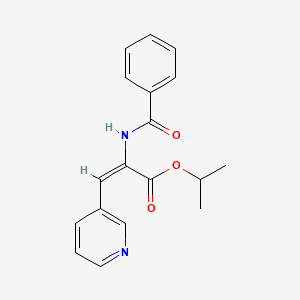

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)

![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)

![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)

![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)

![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)